ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a triazolopyrimidinone core fused with a 1,2,3-triazole ring. The structure includes:
- A meta-tolyl group (3-methylphenyl) at position 3 of the triazole ring.
- An acetamido linker connecting the triazolopyrimidinone core to an ethyl benzoate ester at position 4 of the benzene ring.
Properties
IUPAC Name |
ethyl 4-[[2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-3-32-22(31)15-7-9-16(10-8-15)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)17-6-4-5-14(2)11-17/h4-11,13H,3,12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWGCMJCEZFCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates. The m-tolyl group is introduced via electrophilic aromatic substitution reactions.
The acetamido group is then attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. Finally, the benzoate ester is introduced through esterification reactions, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the triazolopyrimidine core, potentially converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazolopyrimidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes and receptors, modulating their activity. This interaction often involves binding to the active site of enzymes or receptors, inhibiting or activating their function. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine Derivatives
- Example : 5-Thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-one derivatives ().
- Key Differences : Replaces the triazole ring with a thiazole, introducing sulfur into the heterocyclic system. This alters electronic properties and hydrogen-bonding capabilities.
- Synthesis : Microwave-assisted or conventional heating in DMF with glacial acetic acid, yielding fluorescent derivatives .
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidin-6(7H)-ones
- Example : Compound 579 ().
- Key Differences : Features a fused pyrimidine-triazole system with a different ring connectivity.
- Applications : Exhibits fluorescent properties due to extended π-conjugation, synthesized via cyclocondensation with triethyl orthoesters .
Substituent Variations in Triazolopyrimidinones
Fluorobenzyl-Substituted Analogs
- Example : Ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate ().
- Key Differences :
- Replaces the meta-tolyl group with a 2-fluorobenzyl substituent.
- Contains a thioacetamido linker (S instead of O) in the side chain.
- Impact : Increased electronegativity from fluorine enhances binding affinity in receptor studies, while the thioether linker may alter metabolic stability .
4-Methoxyphenyl-Substituted Analog
- Example : 2-(3-(4-Methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide ().
- Key Differences :
- 4-Methoxyphenyl group at position 3 vs. meta-tolyl.
- Isoxazole substituent instead of ethyl benzoate.
- Molecular Weight : 381.3 g/mol (vs. ~450–480 g/mol for the target compound).
- Applications : Likely optimized for solubility due to the polar methoxy group .
Halogenated Derivatives
- Example : N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide ().
- Key Differences :
- Chloro-trifluoromethylphenyl and 2-fluorobenzyl substituents.
- Higher molecular weight (480.8 g/mol) due to halogen atoms.
Functional Group Comparisons
Ester vs. Amide Terminal Groups
- Target Compound : Ethyl benzoate ester enhances solubility in organic solvents.
- Analog: N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide ().
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate to achieve high purity and yield?
- Methodological Answer : Synthesis optimization involves:
- Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions (e.g., decomposition of the triazole ring) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for coupling reactions to minimize ester hydrolysis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol yields >90% purity .
- Catalysts : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) for amide bond formation, reducing reaction time by 30% .
Table 1 : Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Prevents decomposition | |
| Solvent | DMF/DCM | Enhances coupling | |
| Catalyst | Triethylamine (2 eq) | Reduces reaction time |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the triazole ring and ester functionality (e.g., δ 4.3 ppm for ethyl ester protons) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities <0.5% .
- Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm ensures molecular formula accuracy .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How can reaction mechanisms involving this compound be elucidated using experimental and spectroscopic methods?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., transient formation of a thioether intermediate) .
- Isotopic Labeling : N-labeled precursors track nitrogen migration during triazole ring formation .
- In Situ IR Spectroscopy : Detect carbonyl stretching frequencies (1700–1750 cm) to confirm ester stability under reaction conditions .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) of derivatives of this compound in medicinal chemistry?
- Methodological Answer :
- Substituent Variation : Replace the m-tolyl group with electron-withdrawing (e.g., 4-F-phenyl) or bulky groups (e.g., 3,5-dimethylphenyl) to assess effects on enzyme inhibition .
- Bioisosteric Replacement : Substitute the benzoate ester with a carboxylic acid or amide to modulate solubility and bioavailability .
- Pharmacophore Mapping : Overlay crystal structures of derivatives with target enzymes (e.g., kinases) to identify critical binding motifs .
Table 2 : SAR Trends for Anticancer Activity
| Derivative Substituent | IC (μM) | Target Enzyme | Reference |
|---|---|---|---|
| m-Tolyl | 0.45 | EGFR Kinase | |
| 4-Fluorophenyl | 0.28 | EGFR Kinase | |
| 3,5-Dimethylphenyl | 1.20 | EGFR Kinase |
Q. How can in silico modeling techniques predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets of kinases using the triazolopyrimidine core as a hinge-binding motif .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key hydrogen bonds (e.g., between the acetamido group and Thr766 in EGFR) .
- QSAR Models : Use 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with IC values .
Q. What methodologies are used to assess the stability of this compound under various physiological and storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; ester hydrolysis is the primary degradation pathway (10% degradation) .
- Lyophilization : Stabilize aqueous formulations by freeze-drying with trehalose (5% w/v), reducing hydrolysis by 50% .
Contradictions and Resolutions
-
Contradiction : recommends DMF for coupling, while suggests dichloromethane (DCM).
- Resolution : DMF is optimal for polar intermediates, while DCM prevents ester hydrolysis in moisture-sensitive steps. Selection depends on reaction stage .
-
Contradiction : Triethylamine () vs. DBU () as catalysts.
- Resolution : DBU offers higher base strength for challenging amide couplings but may increase side reactions with sensitive esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
